Product packaging for Spirodilactone(Cat. No.:)

Spirodilactone

Cat. No.: B1204692
M. Wt: 204.18 g/mol
InChI Key: ZKEVGLUAKGKGMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spirodilactone, with the molecular formula C7H8O4 and a molecular weight of 156.14 g/mol, is a chemical compound available for laboratory research purposes . Its IUPAC name is 1,6-Dioxaspiro[4.4]nonane-2,7-dione, and it is identified by CAS Number 3505-67-7 . Researchers can utilize this high-purity compound in various non-clinical, investigational applications. It is essential to handle this compound in accordance with established laboratory safety protocols. This product is labeled "For Research Use Only" and is strictly intended for use in laboratory research. It is not intended for diagnostic or therapeutic procedures, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8O4 B1204692 Spirodilactone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8O4

Molecular Weight

204.18 g/mol

IUPAC Name

spiro[2-benzofuran-3,5'-oxolane]-1,2'-dione

InChI

InChI=1S/C11H8O4/c12-9-5-6-11(14-9)8-4-2-1-3-7(8)10(13)15-11/h1-4H,5-6H2

InChI Key

ZKEVGLUAKGKGMO-UHFFFAOYSA-N

SMILES

C1CC2(C3=CC=CC=C3C(=O)O2)OC1=O

Canonical SMILES

C1CC2(C3=CC=CC=C3C(=O)O2)OC1=O

Origin of Product

United States

Contextualization Within Spirocyclic and Lactone Chemistry

Spironolactone (B1682167) is structurally classified as a spirolactone. This places it within two important categories of organic compounds: spirocycles and lactones. Spirocyclic compounds are characterized by rings that are connected through a single common atom. nih.gov The spirolactone structure, in particular, contains a lactone—a cyclic ester—attached to another ring system via this spiro-linkage. nih.govwikipedia.org

In the case of Spironolactone, it is specifically a steroidal 17α-spirolactone. wikipedia.orgresearchgate.net Its core structure is a steroid nucleus where the lactone ring is attached at the C17α position. wikipedia.org The full chemical name for Spironolactone is 7α-acetylthio-3-oxo-17α-pregn-4-ene-21,17-carbolactone. researchgate.net This complex structure is fundamental to its biological activity.

Historical Perspective of Spironolactone Discovery and Early Research

The development of Spironolactone (B1682167) dates back to the 1950s, a period of significant advancement in steroid chemistry. It was discovered in 1957 by researchers at G. D. Searle & Company. wikipedia.orgnih.gov The initial research was driven by the need to find an antagonist to aldosterone (B195564), a mineralocorticoid hormone that regulates sodium and potassium balance in the body. acs.org

Spironolactone was first introduced for medical use in 1959. wikipedia.orgnih.gov Early research focused on its function as a potassium-sparing diuretic, a novel mechanism at the time. wikipedia.orgnih.gov The development of Spironolactone and other similar compounds, often denoted with an "SC" designation by Searle (Spironolactone was SC-9420), marked a significant milestone in the creation of synthetic steroids with specific therapeutic actions. wikipedia.org

Broader Academic Significance in Organic Chemistry and Chemical Biology

Classic and Contemporary Approaches to Spirodilactone Ring Systems

The construction of the this compound framework has been approached through various synthetic strategies, each with its own set of advantages and limitations. These methods can be broadly categorized into intramolecular and intermolecular strategies, with a significant focus on achieving high levels of stereocontrol through asymmetric catalysis.

Intramolecular cyclization is a powerful strategy for the formation of cyclic structures, including lactones. In the context of spirodilactones, this often involves the cyclization of a precursor molecule containing both a hydroxyl and a carboxylic acid functionality, or their synthetic equivalents, positioned to form the second lactone ring onto a pre-existing lactone or a precursor to it.

One common approach is the acid-catalyzed lactonization of a hydroxy-dicarboxylic acid or a related derivative. The mechanism typically involves protonation of the carbonyl group of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from the hydroxyl group. youtube.com Subsequent elimination of a water molecule leads to the formation of the lactone ring. The regioselectivity of the cyclization (i.e., the size of the resulting ring) is often governed by the relative stability of the transition states leading to different ring sizes, with five- and six-membered rings being the most common.

Another classic method is the Baeyer-Villiger oxidation of a cyclic ketone precursor. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting a cyclic ketone into a lactone. When applied to a substrate already containing a lactone and a cyclic ketone at the spiro-center, this method can effectively generate the second lactone ring of a this compound.

More contemporary methods often employ transition-metal catalysis to facilitate the cyclization. For instance, gold(I) catalysts have been shown to be effective in the intramolecular hydroarylation and cyclization of functionalized malonic acids bearing arylacetylene moieties to form spirobislactones under mild conditions. mdpi.com These reactions proceed with high efficiency and can tolerate a variety of substituents. mdpi.com

Intermolecular annulation reactions involve the formation of a ring from two or more separate molecules. mdpi.com In the context of this compound synthesis, this typically involves a cascade or domino reaction sequence where an initial intermolecular reaction is followed by one or more intramolecular cyclizations to build the spirocyclic system.

A notable example is the use of aza-Michael addition followed by intramolecular annulation for the synthesis of polysubstituted 4-aminoquinolines, a strategy that demonstrates high atom economy and can be adapted for the synthesis of other heterocyclic systems. frontiersin.org While not a direct synthesis of spirodilactones, the principle of combining inter- and intramolecular steps is a key concept. For instance, a [4+2] annulation strategy has been developed for the synthesis of various quinoline (B57606) derivatives. nih.gov

A transition-metal-free approach for the synthesis of quinazolin-4(3H)-ones involves a one-pot intermolecular annulation of o-aminobenzamides and thiols. rsc.org These strategies, while not directly yielding spirodilactones, showcase the power of annulation reactions in constructing complex heterocyclic frameworks, and similar principles can be applied to the design of this compound syntheses.

The generation of chiral spirodilactones with high enantiomeric and diastereomeric purity is a significant challenge. Catalytic asymmetric synthesis has emerged as the most powerful tool to achieve this, employing chiral catalysts to control the stereochemical outcome of the reaction.

N-Heterocyclic carbenes (NHCs) have been utilized as organocatalysts in the enantioselective formal [3+2] annulation of α,β-unsaturated aldehydes with 3-hydroxy oxindoles to produce spiro γ-butyrolactones. rsc.org This reaction proceeds under oxidative conditions and generates the spirocyclic products with moderate to good yields and high stereoselectivity. rsc.org The mechanism is believed to involve the formation of an NHC-bound α,β-unsaturated acylazolium intermediate. rsc.org

Cooperative catalysis, using a combination of different metal catalysts, has also proven effective. For example, a copper/palladium co-catalyzed cascade allylic alkylation/aza-Prins cyclization has been developed for the synthesis of chiral spiroindolylpiperidine-γ-butyrolactones. chinesechemsoc.org This method allows for the construction of complex spirocyclic systems with excellent diastereo- and enantioselectivity. chinesechemsoc.org

Furthermore, dinuclear zinc cooperative catalysis has been applied to the synthesis of spiro[1-indanone-γ-butyrolactones] through an asymmetric [3+2] annulation involving an amide C–N bond cleavage. rsc.org This method provides an alternative to organocatalytic approaches for similar transformations. rsc.org A highly efficient copper(I)/TF-BiphamPhos-catalyzed tandem Michael addition-elimination of cyclic imino esters with Morita-Baylis-Hillman bromides has been used to construct spiro(γ-butyrolactam-γ-butyrolactone) moieties. researchgate.netnih.gov

Catalytic System Reaction Type Product Key Features
N-Heterocyclic Carbene (NHC)[3+2] AnnulationSpiro γ-butyrolactoneOrganocatalytic, oxidative conditions, good stereoselectivity rsc.org
Copper/PalladiumCascade Allylation/aza-Prins CyclizationSpiroindolylpiperidine-γ-butyrolactoneCooperative catalysis, excellent stereocontrol chinesechemsoc.org
Dinuclear Zinc[3+2] AnnulationSpiro[1-indanone-γ-butyrolactone]Cooperative catalysis, C-N bond cleavage rsc.org
Copper(I)/TF-BiphamPhosTandem Michael Addition-EliminationSpiro(γ-butyrolactam-γ-butyrolactone)High efficiency, good for drug discovery motifs researchgate.netnih.gov

Total Synthesis Pathways of Complex Natural Products Featuring this compound Moieties

The ultimate test for any synthetic methodology is its application in the total synthesis of complex natural products. Several natural products containing the this compound core have been targeted by synthetic chemists, providing a platform to showcase the utility of novel synthetic strategies.

Picrotoxinin: This neurotoxic sesquiterpenoid features a complex, highly oxygenated, and stereochemically dense structure. Its total synthesis has been a long-standing challenge. One asymmetric total synthesis utilized a Mizoroki-Heck reaction of an enantioenriched tricyclic lactone with isopropenyl bromide as a key step to introduce a crucial isopropenyl group with high diastereoselectivity. thieme-connect.com Functional group manipulations, including carbonylation and bromoetherification, completed the synthesis. thieme-connect.com Another concise and stereocontrolled synthesis of (–)-picrotoxinin was achieved by incorporating a symmetrizing geminal dimethyl group, which facilitated a regio- and stereoselective formation of the bicyclic core. chemrxiv.orgacs.org This was followed by a series of C-C and C-H bond oxidations to form the C15 lactone. chemrxiv.org The stereoselective total synthesis of (−)-picrotoxinin has also been described starting from (+)-5β-hydroxycarvone, where key transformations included a Claisen rearrangement, an organoselenium-mediated reduction, and a stereospecific construction of a glycidic ester to build the eight contiguous asymmetric centers. researchgate.net

Lissoclinolide: This naturally occurring butenolide possesses antibiotic and cytotoxic properties. Its total synthesis has been achieved through various routes. One approach involved a highly E-selective Still-Gennari-type olefination and an acid-induced lactonization of an (E)-α-bromo-γ,δ-epoxy acrylate (B77674) derivative as key steps. murdoch.edu.au The regioselective 5-exo lactonization was controlled by using acetic acid under kinetically controlled conditions. murdoch.edu.au Another efficient synthesis was accomplished in nine steps from propargyl alcohol, featuring a hydrogen transfer hydrozirconation, a trans-selective Pd-catalyzed cross-coupling of an alkenylzirconium with a 1,1-dibromoalkene, and a silver-catalyzed lactonization. scispace.comscispace.comslideshare.net

Natural Product Key Synthetic Strategy Starting Material Reference(s)
PicrotoxininMizoroki-Heck reactionEnantioenriched tricyclic lactone thieme-connect.com
PicrotoxininSymmetrizing gem-dimethyl group incorporation(R)-carvone chemrxiv.orgacs.org
PicrotoxininClaisen rearrangement, organoselenium-mediated reduction(+)-5β-hydroxycarvone researchgate.net
LissoclinolideAcid-induced lactonization(E)-α-bromo-γ,δ-epoxy acrylate derivative murdoch.edu.aucrossref.org
LissoclinolideHydrozirconation, Pd-catalyzed cross-coupling, Ag-catalyzed lactonizationPropargyl alcohol scispace.comscispace.comslideshare.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.comresearchgate.net These principles are increasingly being applied to the synthesis of complex molecules like spirodilactones to improve sustainability.

A core principle of green chemistry is atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product. nih.govgajrc.com Reactions with high atom economy, such as cycloadditions and certain catalytic reactions, are preferable as they generate less waste. nih.gov For instance, developing catalytic cycles that minimize the use of stoichiometric reagents can significantly improve the atom economy of a synthesis.

Another key principle is the use of renewable feedstocks . rsc.orgresearchgate.net There is a growing interest in utilizing biomass-derived platform chemicals as starting materials for synthesis. rsc.org Levoglucosenone, derived from the pyrolysis of cellulose, is a versatile starting material for the synthesis of various compounds, including (R)-γ-carboxy-γ-butyrolactone, an intermediate for substituted lactones. rsc.org The use of fatty acids and their derivatives, obtained from renewable oils and fats, is another promising avenue for the synthesis of lactones. mdpi.commdpi.com

The development of catalytic methods is central to green chemistry. Catalysts, used in small amounts, can replace stoichiometric reagents, leading to less waste and often milder reaction conditions. jddhs.comnih.gov As discussed in section 2.1.3, a wide range of catalytic asymmetric methods are being developed for this compound synthesis, which not only provide stereocontrol but also align with the principles of green chemistry.

Furthermore, minimizing derivatization steps, using safer solvents, and designing for energy efficiency are other green chemistry principles that can be applied to the synthesis of spirodilactones. jocpr.comnih.gov The adoption of these principles not only reduces the environmental impact of chemical synthesis but can also lead to more efficient and cost-effective processes.

Chemical Modifications and Functionalization of the this compound Scaffold

The chemical manipulation of the this compound framework allows for the fine-tuning of its physicochemical and biological properties. These modifications can be broadly categorized into reactions that alter existing functional groups and those that introduce new ones.

Esterification and amidation reactions are fundamental transformations for modifying hydroxyl and carboxyl groups, respectively, which may be present on the this compound scaffold or introduced through other reactions. These modifications can influence the lipophilicity, solubility, and metabolic stability of the parent compound.

In the context of this compound-containing compounds, such as certain steroidal derivatives, esterification of hydroxyl groups can be achieved using standard procedures. For instance, the reaction of a hydroxylated this compound with an acid anhydride, like acetic anhydride, in the presence of a base can yield the corresponding acetate ester google.com. While direct amidation of a carboxyl group on a this compound is less commonly reported, the general principles of amide bond formation would apply. This typically involves the activation of the carboxylic acid, for example, with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), followed by reaction with an amine nih.gov.

It is important to note that in many synthetic routes towards complex spirodilactones, such as spironolactone, the functional groups that could undergo esterification or amidation are often manipulated on precursor molecules before the final this compound ring is formed google.com.

Halogenation, the introduction of one or more halogen atoms, can significantly alter the electronic properties and metabolic stability of a molecule. Halogenation of a this compound scaffold can occur at various positions, depending on the substrate and reaction conditions. For example, free radical halogenation can be used to introduce a halogen at an allylic or benzylic position if such a moiety is present in the this compound structure libretexts.org. Electrophilic halogenation can be employed for aromatic or electron-rich olefinic systems within the scaffold wikipedia.orgyoutube.comyoutube.com.

Oxidation and reduction reactions offer a means to interconvert functional groups on the this compound core. The lactone ring itself is susceptible to reduction. Strong reducing agents like lithium aluminum hydride can reduce the ester linkage of the lactone to a diol, thus opening the ring youtube.com. Milder or more sterically hindered reducing agents may allow for the selective reduction of other carbonyl groups present in the molecule without affecting the lactone ring researchgate.netresearchgate.net. Conversely, oxidation reactions can be used to introduce new carbonyl groups or to modify existing hydroxyl groups to ketones or aldehydes.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for the formation of carbon-carbon bonds and the construction of extended conjugated systems organic-chemistry.orgwikipedia.orgorganic-chemistry.orglibretexts.orgwikipedia.orgjk-sci.comyonedalabs.comlibretexts.orgresearchgate.net. These reactions typically require a halide or triflate group on one coupling partner and a boronic acid or ester (for Suzuki) or an alkene (for Heck) on the other.

To apply these reactions to a this compound scaffold, the scaffold must first be functionalized with a suitable handle, such as a halogen atom. Once a halogenated this compound is obtained, it can, in principle, be subjected to Suzuki or Heck coupling conditions to introduce new aryl, heteroaryl, or vinyl groups. This would extend the π-system of the molecule, which can be a strategy to modulate its interaction with biological targets. While specific examples of Suzuki and Heck reactions on a simple this compound scaffold are not extensively documented in the reviewed literature, the general applicability of these reactions to a wide range of substrates suggests their potential in this context nih.gov.

Synthesis of this compound-Containing Heterocyclic Hybrids

The fusion or spiro-annulation of heterocyclic rings onto a this compound core can lead to novel molecular architectures with unique biological activities. Steroidal and diterpenoid spirodilactones are two important classes of such hybrids.

Steroidal spirodilactones are a well-established class of compounds, with spironolactone being a prominent example wikipedia.org. The synthesis of these molecules often involves the modification of a steroid precursor. For instance, the synthesis of spironolactone starts from a steroid raw material and involves several steps, including the introduction of a γ-lactone ring at the C-17 position and the addition of a thioacetyl group at the C-7 position google.com.

The general strategy for the synthesis of 17-spiro-γ-lactone steroids often involves the reaction of a 17-keto steroid with a suitable reagent to build the lactone ring. Numerous derivatives have been synthesized by modifying the steroidal backbone before or after the formation of the spirolactone moiety nih.govnih.gov. These modifications can include the introduction of different functional groups at various positions of the steroid nucleus to explore structure-activity relationships.

Table 1: Examples of Synthetic Steroidal this compound Derivatives

Compound Precursor Key Synthetic Steps Reference
Spironolactone Ethisterone Ethynylation, carboxylation, lactonization, dehydrogenation, thioacetylation google.com
Canrenone Steroidal precursors Dehydrogenation of a precursor spirolactone google.com

Natural products, such as the diterpenoid oridonin (B1677485), have served as starting materials for the synthesis of complex this compound-containing molecules uc.pt. The chemical transformation of oridonin can lead to the formation of a spirolactone moiety through oxidative cleavage of a C-C bond in one of the rings.

A common synthetic route involves the oxidation of the A-ring of oridonin, leading to a rearrangement and the formation of the spirolactone structure. The resulting spirolactone-type diterpenoid can then be further functionalized, for example, by esterification of hydroxyl groups, to generate a library of derivatives nih.govnih.govresearchgate.net. These modifications have been shown to have a significant impact on the biological activity of the compounds.

Table 2: Synthesis of Spirolactone-Type Diterpenoid Derivatives from Oridonin

Derivative Key Reagents Reaction Type Research Finding Reference
14-O-Acetyl-spirolactone derivative Acetic anhydride, DMAP Esterification Modification of the 14-OH group can enhance biological activity. nih.gov
ent-6,7-seco-oridonin derivatives Lead tetraacetate Oxidative rearrangement Conversion of oridonin to spirolactone-type diterpenoids. uc.ptnih.gov

Preparation of Advanced Polymeric Materials Incorporating this compound Units

The incorporation of this compound units into polymer backbones has been a subject of significant research, aiming to develop advanced materials with unique properties. One of the key methods to achieve this is through ring-opening copolymerization, which allows for the synthesis of polyesters with alternating structures. This section focuses on a specific type of this polymerization: anionic alternating ring-opening copolymerization with epoxides.

Anionic Alternating Ring-Opening Copolymerization with Epoxides

The anionic alternating ring-opening copolymerization of spirodilactones, particularly spirocyclic bis(γ-lactone)s, with epoxides presents a versatile method for synthesizing polyesters with a perfectly alternating sequence of monomer units. This process is of considerable interest as it can lead to polymers with well-defined structures and potentially novel thermal and mechanical properties.

Pioneering work in this area has been conducted by Takeshi Endo and his research group. Their studies have demonstrated the feasibility of this copolymerization, providing insights into the reaction mechanisms and the characteristics of the resulting polymeric materials. The copolymerization typically involves the reaction of a spirocyclic bis(γ-lactone) with a diepoxide in the presence of an anionic initiator.

The general reaction scheme for the anionic alternating ring-opening copolymerization of a spirocyclic bis(γ-lactone) with a diepoxide can be conceptualized as a process where the anionic initiator attacks one of the carbonyl groups of the this compound, leading to the opening of one of the lactone rings. This is followed by the reaction of the resulting carboxylate anion with an epoxide ring, and subsequent propagation leads to the formation of a linear polyester (B1180765) with alternating this compound and epoxide-derived units.

Detailed research findings from these studies, including specific reaction conditions and the properties of the synthesized polymers, are crucial for understanding the structure-property relationships of these materials. However, access to the full experimental data from the primary literature is necessary to provide a comprehensive and detailed analysis. The following table summarizes the types of monomers and catalysts that have been investigated in these studies, based on available information.

This compound MonomerEpoxide ComonomerCatalyst/Initiator SystemResulting Polymer Structure
Spirocyclic bis(γ-lactone)BisepoxidesAnionic InitiatorsAlternating Polyester
Bicyclic bis(γ-lactone)Glycidyl EthersAnionic InitiatorsOligomeric Alternating Polyester

Further detailed investigation into the specific catalysts used, the reaction kinetics, and the thermal and mechanical properties of the resulting polymers is dependent on the availability of more comprehensive research data. The molecular weight, thermal stability (e.g., glass transition temperature and decomposition temperature), and mechanical strength of these polymers are key parameters that are influenced by the choice of monomers and the polymerization conditions.

A deeper analysis of research findings would typically include tables detailing the following:

Table of Monomers: A list of the specific this compound and epoxide monomers used in various studies.

Table of Reaction Conditions: A summary of the solvents, temperatures, reaction times, and catalyst concentrations employed.

Table of Polymer Properties: A compilation of data such as number average molecular weight (Mn), weight average molecular weight (Mw), polydispersity index (PDI), glass transition temperature (Tg), and melting temperature (Tm) for the synthesized copolymers.

Stereochemistry, Chirality, and Resolution in Spirodilactone Research

Enantioselective Synthesis and Diastereoselective Control in Spirodilactone Formation

The synthesis of specific stereoisomers of spirodilactones is a significant challenge in organic chemistry. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound, while diastereoselective control focuses on favoring the formation of one diastereomer over others. numberanalytics.comethz.ch These selective syntheses are crucial as different stereoisomers can exhibit vastly different biological activities. oaepublish.com

One approach to achieving enantioselectivity is through the use of chiral catalysts or auxiliaries that create a chiral environment, influencing the stereochemical outcome of the reaction. libretexts.org For instance, the asymmetric oxidation of 3-substituted cyclopentane-1,2-diones using a Sharpless complex has been employed to produce enantioenriched spirodilactones. lookchem.com This method can yield diastereomeric spirodilactones that can then be separated. lookchem.com For example, the asymmetric conversion of diketone 1b resulted in a 6:1 mixture of diastereomeric spirodilactones 2b and 2c . lookchem.com

Diastereoselectivity in this compound formation can be influenced by kinetic or thermodynamic factors. numberanalytics.com Kinetic control favors the faster-forming product, while thermodynamic control favors the more stable product. numberanalytics.com In some cases, the stereochemistry of the starting material dictates the stereochemistry of the product in what is known as a stereospecific reaction. ethz.ch For example, the oxidative spirocyclization of β-furyl amides can lead to the formation of spiro-γ-butenolide-γ-butyrolactones, and the diastereoselectivity of this process can be predicted in some cases by Felkin-Anh analysis. nih.gov

Chiral Resolution Techniques for Racemic Spirodilactones

When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), chiral resolution techniques are employed to separate them. wikipedia.orginnovareacademics.in This is essential for obtaining enantiomerically pure compounds for further study or application.

Enzymatic Hydrolysis for Optical Activity (e.g., Esterase-Catalyzed Resolution)

Enzymatic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to differentiate between enantiomers. Esterases, a class of hydrolase enzymes, have proven effective in the kinetic resolution of racemic spirodilactones. researchgate.netrsc.org In this process, the enzyme selectively catalyzes the hydrolysis of one enantiomer of the this compound, leaving the other enantiomer unreacted. researchgate.netrsc.org

For example, pig liver esterase (PLE) has been successfully used for the hydrolysis of racemic this compound, yielding optically active products with high enantiomeric excess (>90% e.e.) after approximately 50% of the starting material has reacted. researchgate.netrsc.orgrsc.org The enzyme preferentially hydrolyzes the (S)-lactone. researchgate.net This method offers a pathway to, in principle, convert an entire racemic mixture into a single desired enantiomer. researchgate.netrsc.org The efficiency of such resolutions can be high, as demonstrated by the use of lipases for the resolution of various chiral compounds. units.it

Enzyme Substrate Outcome Enantiomeric Excess (e.e.)
Pig Liver Esterase (PLE)Racemic this compoundOptically active hydrolyzed product and unreacted enantiomer>90%
Pig Liver Esterase (PLE)γ-phenyl-γ-butyrolactoneOptically active hydrolyzed product and unreacted enantiomer>90%

Chromatographic Chiral Separation Methods

Chiral chromatography is a widely used analytical and preparative technique for separating enantiomers. chemistrydocs.comcsfarmacie.cz This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). csfarmacie.czhplc.eu The CSP creates a chiral environment within the chromatography column, causing one enantiomer to be retained longer than the other, thus enabling their separation. csfarmacie.cz

Various types of CSPs are available, including those based on proteins, polysaccharides, and synthetic chiral polymers. mdpi.com For instance, protein-based CSPs, such as those using bovine serum albumin (BSA) or α1-acid glycoprotein (B1211001) (AGP), have been employed for the separation of a wide range of chiral compounds. csfarmacie.czmdpi.com The choice of the CSP and the mobile phase is critical for achieving successful enantioseparation. hplc.eu High-performance liquid chromatography (HPLC) with chiral stationary phases is a particularly powerful method for both analytical and preparative scale separations. csfarmacie.cz

Crystallization-Based Diastereomeric Salt Formation

Another classical method for chiral resolution is the formation of diastereomeric salts. wikipedia.orgchiralpedia.com This technique involves reacting the racemic this compound (if it contains an acidic or basic functional group) with a chiral resolving agent, which is a single enantiomer of another chiral compound. wikipedia.orgardena.com This reaction produces a pair of diastereomers, which, unlike enantiomers, have different physical properties, including solubility. ardena.comresearchgate.net

These differences in solubility allow for the separation of the diastereomers by fractional crystallization. chiralpedia.comresearchgate.net Once the diastereomeric salts are separated, the original enantiomers of the this compound can be recovered by removing the chiral resolving agent. wikipedia.org For example, a racemic acid can be resolved using a chiral base to form diastereomeric salts, which are then separated by crystallization. libretexts.orglibretexts.org The success of this method depends on finding a suitable resolving agent and crystallization conditions that lead to a significant difference in the solubility of the two diastereomers. advanceseng.com In a specific instance, a major diastereomer of a this compound, with an initial enantiomeric excess of 86-88%, was further purified to 98.5% ee through recrystallization. lookchem.com

Conformational Analysis and Stereochemical Stability Studies of this compound Systems

The three-dimensional shape, or conformation, of a this compound molecule is not static and can exist as an ensemble of different interconverting conformers. psu.edu Conformational analysis aims to understand the preferred shapes of the molecule and the energy barriers between them. irbbarcelona.org This is crucial because the biological activity of a molecule is often tied to its ability to adopt a specific "bioactive" conformation. psu.eduirbbarcelona.org

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational molecular modeling are used to study the conformational preferences of spirodilactones. nih.govresearchgate.net These studies can reveal the relative stabilities of different conformers and the factors that influence them, such as steric and electronic effects. beilstein-journals.org

The stereochemical stability of spirodilactones is also a key consideration. This refers to the molecule's resistance to racemization or epimerization (the interconversion of stereoisomers) under various conditions. The presence of fluorine atoms, for example, can significantly influence the conformational stability of cyclic structures like pyrrolidines through stereoelectronic effects such as the gauche and anomeric effects. beilstein-journals.orgbeilstein-journals.org Understanding these factors is important for the synthesis, handling, and storage of enantiomerically pure this compound compounds.

Molecular Mechanisms of Action and Receptor Interactions Pre Clinical Focus

Aldosterone (B195564) Receptor Antagonism at the Molecular Level

Spironolactone's primary mechanism of action is its potent antagonism of the mineralocorticoid receptor (MR). wikipedia.orgwikipedia.org This action is responsible for its diuretic and antihypertensive effects. drugbank.compfizermedicalinformation.com The interaction is characterized by competitive binding and subsequent conformational changes in the receptor.

Spironolactone (B1682167) and its active metabolites act as specific pharmacological antagonists of aldosterone. They achieve this by competitively binding to the mineralocorticoid receptors located at the aldosterone-dependent sodium-potassium exchange site in the distal convoluted renal tubule. pfizermedicalinformation.comnih.gov This competitive inhibition prevents aldosterone from binding to and activating the receptor, thereby inhibiting the reabsorption of sodium and water while retaining potassium. drugbank.compfizermedicalinformation.com

The binding affinity of spironolactone for the MR is high. wikipedia.org Studies have shown that spironolactone competes strongly for [3H]-aldosterone binding to the MR. bioscientifica.comresearchgate.net The affinity of spironolactone for the MR is significantly higher than for other steroid receptors, which is a key determinant of its primary pharmacological effect. ahajournals.org The active metabolite 7α-thiomethyl-spironolactone (TMS) is the major metabolite that interacts with cytosolic mineralocorticoid receptors in the kidneys. nih.govscite.ai Incubation of kidney cytosol with aldosterone leads to a concentration-dependent displacement of TMS from the receptor, demonstrating the competitive nature of this interaction. nih.govscite.ai

The binding of a ligand to a steroid receptor, such as the mineralocorticoid receptor, induces conformational changes that are critical for its function. bioscientifica.com In the case of an agonist like aldosterone, this conformational change allows for the recruitment of co-activator proteins and subsequent gene transcription. bioscientifica.com

Interactions with Other Steroid Receptors (e.g., Progesterone (B1679170), Estrogen, Glucocorticoid)

Spironolactone's molecular interactions are not limited to mineralocorticoid and androgen receptors; it also exhibits weak binding and activity at progesterone, estrogen, and glucocorticoid receptors. drugbank.comwikipedia.org

Progesterone Receptor (PR): Spironolactone and its major active metabolite, canrenone, have been shown to interact with the progesterone receptor. wikipedia.orgnih.gov Canrenone competitively inhibits progesterone binding to uterine cytosolic receptors. nih.gov This interaction may contribute to the menstrual irregularities observed with spironolactone use. nih.gov However, the affinity is relatively weak, and some clinical studies have not found significant progestogenic or antiprogestogenic effects at typical doses. wikipedia.orgdroracle.ai

Estrogen Receptor (ER): Spironolactone has been found to interact with the estrogen receptor, albeit with very low affinity. wikipedia.org It can competitively inhibit the binding of estradiol (B170435) to its receptor. bioscientifica.comnih.govuq.edu.au Studies in rats have shown that spironolactone can exhibit both estrogenic and antiestrogenic effects, similar to a selective estrogen receptor modulator (SERM). wikipedia.orgbioscientifica.comnih.gov

Glucocorticoid Receptor (GR): Spironolactone binds weakly to the glucocorticoid receptor and can act as an antagonist. wikipedia.orgahajournals.orgnih.gov However, this antiglucocorticoid activity is generally considered significant only at very high concentrations that are not typically reached in clinical practice. wikipedia.org Competition experiments have shown that spironolactone has a much lower affinity for the GR compared to dexamethasone. nih.gov

Interactive Data Table: Spironolactone and Metabolite Receptor Binding Affinity

CompoundReceptorBinding Affinity (Ki, nM)Type of Action
Spironolactone Mineralocorticoid Receptor (MR)2.32 - 24Antagonist
Androgen Receptor (AR)39.4 - 120Antagonist
Progesterone Receptor (PR)~400Agonist/Antagonist
Estrogen Receptor (ER)>1,100Antagonist
Glucocorticoid Receptor (GR)32.6 - 1,400Antagonist
Canrenone Mineralocorticoid Receptor (MR)~10-25% of Spironolactone's effectAntagonist
Androgen Receptor (AR)0.84 - 14% of DHT's affinityAntagonist
Progesterone Receptor (PR)~300Antagonist
7α-thiomethylspironolactone Mineralocorticoid Receptor (MR)~80% of Spironolactone's effectAntagonist
Androgen Receptor (AR)4.2% of DHT's affinityAntagonist

Note: Binding affinities are approximate and can vary based on the specific study and experimental conditions. wikipedia.org

Novel Molecular Targets and Pathways

Influence on Pathways Involving Acetyl-CoA Carboxylases by Spirolactones

While direct inhibition of Acetyl-CoA Carboxylases (ACC) by spironolactone has not been conclusively demonstrated in preclinical studies, emerging evidence suggests that spironolactone can modulate metabolic pathways related to lipid metabolism and fatty acid synthesis, where ACC plays a crucial role. ACC is a key enzyme in the synthesis of fatty acids, and its inhibition is a therapeutic target for metabolic diseases. nih.gov

A study investigating the effects of spironolactone on diet-induced diabetes and nonalcoholic fatty liver disease in a mouse model found that spironolactone treatment improved hepatic steatosis and suppressed the expression of lipogenic enzymes. oup.comnih.gov Specifically, mice fed a high-fat and high-fructose diet exhibited elevated serum levels of triglycerides, total cholesterol, and free fatty acids, all of which were significantly suppressed by spironolactone administration. oup.comoup.com Furthermore, the study observed that spironolactone treatment effectively improved the marked accumulation of triglycerides in the liver. oup.comnih.gov

Another line of research has shown that aldosterone, a hormone whose effects are blocked by spironolactone, can induce a state of "trained immunity" in immune cells, which is dependent on the upregulation of fatty acid synthesis. oup.com This aldosterone-induced training effect was abolished by the administration of spironolactone. oup.com This finding suggests an indirect mechanism by which spironolactone can influence fatty acid synthesis pathways.

The table below summarizes the findings from a preclinical study on the effects of spironolactone on lipid metabolism.

ParameterControl DietHigh-Fat/High-Fructose Diet (HFFD)HFFD + Spironolactone
Serum TriglycerideNormalSignificantly ElevatedSignificantly Suppressed
Serum Total CholesterolNormalSignificantly ElevatedSignificantly Suppressed
Serum Free Fatty AcidsNormalSignificantly ElevatedSignificantly Suppressed
Hepatic Triglyceride AccumulationMinimalMarked AccumulationEffectively Improved
Reference oup.com oup.com oup.com

DNA Repair Pathway Modulation (e.g., ERCC3 Protein Inhibition)

A significant and novel finding in preclinical research is the identification of spironolactone as a modulator of DNA repair pathways, specifically the Nucleotide Excision Repair (NER) pathway. nih.govpsu.edu The NER pathway is critical for repairing bulky DNA lesions, and its inhibition can enhance the efficacy of certain chemotherapeutic agents.

Spironolactone has been identified as a potent inhibitor of the NER process. nih.govpsu.edu This inhibition is achieved through the targeting of the Excision Repair Cross-Complementation group 3 (ERCC3) protein, a key helicase component of the NER machinery. nih.govwikipedia.org Preclinical studies in bladder cancer and multiple myeloma cell lines have demonstrated that spironolactone inhibits the expression of the ERCC3 protein. nih.govwikipedia.org This reduction in ERCC3 protein levels leads to an abrogation of NER capacity, thereby increasing the sensitivity of cancer cells to DNA-damaging agents like platinum-based drugs and melphalan (B128). nih.govpsu.eduwikipedia.org

In one study, siRNA-mediated knockdown of ERCC3 mimicked the effect of spironolactone, confirming that the enhanced cytotoxicity of cisplatin (B142131) was due to the inhibition of the NER pathway through ERCC3 suppression. psu.edu Another study found that spironolactone could revert the resistance of myeloma cells to melphalan by inhibiting NER efficiency. wikipedia.org

The table below details the effects of spironolactone on ERCC3 and NER capacity in preclinical models.

Cell Line/ModelTreatmentEffect on ERCC3 ProteinEffect on NER Capacity
Bladder Cancer CellsSpironolactoneInhibition of expressionAbrogated
Multiple Myeloma CellsSpironolactoneDownregulationInhibited
Reference nih.govpsu.edu nih.gov psu.edu

Influence on TFIIH Complex Activity

The influence of spironolactone on the ERCC3 protein is directly linked to its impact on the general transcription factor IIH (TFIIH) complex. TFIIH is a multiprotein complex with dual roles in both transcription initiation and DNA repair through the NER pathway. oup.com ERCC3, also known as XPB (Xeroderma Pigmentosum group B), is an essential ATP-dependent DNA helicase subunit of the TFIIH core complex. oup.com

Preclinical studies have shown that spironolactone induces the proteasomal degradation of the XPB subunit of TFIIH. oup.comoup.com This degradation is dose- and time-dependent. mdpi.com By promoting the degradation of XPB, spironolactone effectively disrupts the integrity and function of the TFIIH complex. This disruption has been shown to inhibit transcription. For example, in the context of HIV-1, spironolactone-induced XPB degradation leads to reduced recruitment of RNA polymerase II to the viral genome, thereby suppressing viral transcription. nih.govoup.com

The degradation of XPB appears to be a specific effect, as the levels of another TFIIH subunit, XPD, are not affected by spironolactone treatment. mdpi.com The mechanism involves the ubiquitin-selective segregase VCP/p97, which mediates the spironolactone-induced proteolysis of XPB. mdpi.com

The following table summarizes the research findings on spironolactone's effect on the TFIIH complex.

TargetEffect of SpironolactoneDownstream Consequence
XPB (ERCC3) subunit of TFIIHInduces proteasomal degradationInhibition of NER and transcription
TFIIH Complex IntegrityDisruptedImpaired function in DNA repair and transcription
Reference oup.comoup.commdpi.com nih.govoup.com

Mechanisms of Anti-inflammatory Effects at the Cellular Level

Beyond its classical mineralocorticoid receptor antagonism, spironolactone exhibits direct anti-inflammatory effects at the cellular level through various mechanisms. transfemscience.orgahajournals.org These effects are independent of its diuretic properties and contribute to its therapeutic potential in inflammatory conditions.

Preclinical studies have demonstrated that spironolactone can inhibit the production of several key pro-inflammatory cytokines. nih.govahajournals.org In studies using activated human blood leukocytes, spironolactone markedly suppressed the transcription and release of tumor necrosis factor-α (TNF-α), interferon-γ (IFN-γ), interleukin-6 (IL-6), and granulocyte-macrophage colony-stimulating factor (GM-CSF). nih.gov

A key mechanism underlying these anti-inflammatory effects is the inactivation of the nuclear factor-κB (NF-κB) signaling pathway. ahajournals.org NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. Aldosterone is known to activate pro-inflammatory pathways, and spironolactone, by antagonizing the mineralocorticoid receptor, can block these effects. transfemscience.orgsci-hub.se For instance, in human mononuclear leukocytes, canrenone, an active metabolite of spironolactone, blocked aldosterone-mediated inflammation by reducing the expression of markers of oxidative stress. sci-hub.se

Furthermore, spironolactone has been shown to attenuate vascular inflammation by inhibiting endothelial cell-dependent ATP release, which in turn mitigates macrophage activation and the expression of pro-inflammatory molecules like IL-1β.

The table below provides an overview of the cellular anti-inflammatory mechanisms of spironolactone.

Cellular Target/PathwayEffect of Spironolactone
Pro-inflammatory Cytokine Production (TNF-α, IFN-γ, IL-6)Inhibition of transcription and release
NF-κB Signaling PathwayInactivation
Endothelial Cell ATP ReleaseAttenuation
Macrophage ActivationMitigation
Reference nih.gov

Metabolism and Biotransformation Pathways of Spirodilactones Non Human/cellular

Enzymatic Pathways in Spirodilactone Biotransformation

The enzymatic transformation of spirodilactones is a multifaceted process involving several key pathways. These pathways are catalyzed by a range of enzymes primarily located in the liver and other tissues.

Deacetylation is a critical initial step in the metabolism of certain spirodilactones, such as the drug spironolactone (B1682167). nih.gov This reaction involves the removal of an acetyl group and is catalyzed by esterases found in both microsomal and cytosolic fractions of various tissues, including the liver, kidneys, adrenal glands, and testes. nih.gov Studies have shown that microsomal deacetylation activity is highest in the liver and kidney, while cytosolic activity is more prominent in the adrenal glands and testes. nih.gov The process is sensitive to esterase inhibitors, particularly organophosphate compounds. nih.gov The involvement of different esterase isozymes across various tissues suggests a complex, tissue-specific regulation of spironolactone metabolism. nih.gov

Oxidative metabolism is a major pathway in the biotransformation of many xenobiotics, including spirodilactones. The cytochrome P450 (CYP) superfamily of enzymes, particularly CYP3A4, plays a central role in these reactions. patsnap.compharmacologyeducation.orgwikipedia.org CYP3A4, predominantly found in the liver and intestine, facilitates the oxidation of a wide array of substances, converting them into more water-soluble metabolites for easier excretion. patsnap.comwikipedia.org

For spirodilactones, oxidative metabolism can involve reactions like S-oxygenation and hydroxylation. washington.edu For instance, CYP3A4 is known to be the primary enzyme responsible for the oxidative metabolism of various compounds, often by hydroxylation at different positions. nih.gov While specific details on the S-oxygenation of spirodilactones are not extensively documented in the provided results, the general role of CYP enzymes in oxidizing sulfur-containing compounds is well-established. washington.edu The activity of CYP3A4 can be influenced by various inhibitors, which can affect the metabolic clearance and potential toxicity of its substrates. patsnap.com

Reductive and hydrolytic transformations represent another significant route for this compound metabolism. openaccessjournals.com Hydrolysis, the cleavage of a chemical bond by the addition of water, is particularly relevant for the lactone rings present in this compound structures. labce.com

Pig liver esterase, for example, has been shown to catalyze the hydrolysis of this compound, leading to optically active products. rsc.orgrsc.orgresearchgate.net This enzymatic hydrolysis can exhibit enantioselectivity, meaning one enantiomer of a racemic this compound is preferentially hydrolyzed over the other. rsc.orgrsc.orgresearchgate.net Reductive reactions, which involve the addition of hydrogen or removal of oxygen, can also occur, transforming functional groups within the this compound molecule. labce.com For example, the reduction of a ketone group to a hydroxyl group is a common reductive metabolic pathway. labce.com

Role of Spirodilactones as Intermediates in Biosynthetic Pathways

Beyond their role as subjects of metabolism, this compound structures can also appear as transient intermediates in the biosynthesis of other essential molecules.

A notable example of a this compound intermediate is found in the biosynthesis of menaquinone (vitamin K2). nih.govasm.orgnih.gov In organisms like Mycobacterium phlei and Escherichia coli, the conversion of o-succinylbenzoic acid (OSB) to 1,4-dihydroxy-2-naphthoic acid (DHNA), a key step in the menaquinone pathway, proceeds through an unstable o-succinylbenzoyl-CoA (OSB-CoA) intermediate. nih.govasm.orgniu.edu This intermediate can undergo a non-enzymatic, spontaneous conversion into a this compound form of OSB. nih.govnih.govniu.eduresearchgate.net This this compound is considered a product of an aberrant reaction from the main biosynthetic pathway. nih.gov The formation of this this compound has been demonstrated in cell-free extracts of Micrococcus luteus and E. coli. nih.gov

Comparative Metabolism Studies in Cellular Systems and Model Organisms

Studying the metabolism of spirodilactones in various cellular systems and model organisms provides valuable insights into interspecies differences and helps in extrapolating data to human systems.

Physiologically based pharmacokinetic (PBPK) models have been developed to understand the complex metabolism of spironolactone and its primary active metabolites. mdpi.com These models often incorporate data from in vitro systems and account for age-related physiological changes and the ontogeny of metabolic enzymes like CES1 and CYP3A4. mdpi.com For instance, in pediatric PBPK models, the inclusion of CYP3A7, the fetal form of CYP3A, is crucial for accurately predicting metabolism in neonates. mdpi.com

Comparative studies using different model organisms, such as rodents and non-human primates, are essential for characterizing metabolic pathways and potential species-specific differences. psu.eduescholarship.org While yeast models are sometimes used in metabolic research, their applicability to human aging and complex drug metabolism can be limited. frontiersin.org The use of invertebrates like Caenorhabditis elegans and Drosophila is also being explored for screening compounds that may modulate aging-related pathways. nih.gov Global metabolomic profiling in non-human primate models can reveal significant differences in lipid, amino acid, and nucleotide metabolism in response to certain stimuli, highlighting the importance of choosing appropriate animal models for metabolic research. nih.gov

Interactive Data Table: Key Enzymes in this compound Metabolism

Enzyme Family Specific Enzyme Cellular Location Metabolic Reaction Substrate Example
Esterases Carboxylesterase 1 (CES1) Microsomes, Cytosol Deacetylation Spironolactone
Cytochrome P450 CYP3A4 Endoplasmic Reticulum Hydroxylation, S-Oxygenation Spironolactone
Esterases Pig Liver Esterase Cytosol Lactone Hydrolysis This compound

Interactive Data Table: this compound as a Biosynthetic Intermediate

Biosynthetic Pathway Precursor Intermediate Organism(s)
Menaquinone (Vitamin K2) Biosynthesis o-Succinylbenzoic acid (OSB) o-Succinylbenzoyl-CoA (OSB-CoA) -> this compound of OSB Mycobacterium phlei, Escherichia coli, Micrococcus luteus

Implications for Metabolic Engineering and Biosynthesis of Related Compounds

The study of this compound formation within the metabolic pathways of non-human organisms, particularly microorganisms, offers significant insights for the fields of metabolic engineering and the biosynthesis of related valuable compounds. This compound in this context is primarily recognized as a spontaneously formed, off-pathway derivative of an unstable intermediate in the menaquinone (Vitamin K2) biosynthesis pathway. nih.govasm.org Understanding the mechanisms that lead to its formation from o-succinylbenzoyl-coenzyme A (OSB-CoA) provides a unique vantage point for manipulating this critical metabolic route for biotechnological applications. asm.orgresearchgate.net

The menaquinone pathway is essential for many bacteria, where it functions in the electron transport chain. nih.gov The inherent instability of the OSB-CoA intermediate, which can be non-enzymatically converted to the this compound form, is a key consideration for engineering efforts. nih.govasm.org This knowledge has direct implications for both the development of novel antimicrobial agents and the production of valuable naphthoquinones.

Metabolic engineering strategies leverage the understanding of such pathways to achieve specific goals, which generally involve three major steps: pathway discovery, pathway assembly, and pathway optimization. researchgate.net In the context of the this compound-associated pathway, this involves identifying the genes responsible for the synthesis of menaquinone precursors, assembling these genes in a suitable host organism, and optimizing the pathway to enhance production or to create novel compounds. researchgate.netnih.gov

One of the primary implications is the potential to engineer microorganisms for the enhanced production of menaquinone or other related naphthoquinones. By understanding the rate-limiting steps and the points of metabolic leakage, such as the formation of this compound, engineers can modify the enzymatic machinery to improve the flux towards the desired product. For instance, enhancing the activity of 1,4-dihydroxy-2-naphthoate (DHNA) synthase, the enzyme that processes the unstable OSB-CoA intermediate, could minimize the formation of the this compound side-product and increase the yield of DHNA, a direct precursor to menaquinone. asm.org

Furthermore, the enzymes from the menaquinone pathway represent a rich toolkit for synthetic biology. By combining these enzymes with others from different metabolic routes in a heterologous host, it is possible to create novel biosynthetic pathways for producing a diverse range of aromatic compounds and quinones. researchgate.netkegg.jp This approach allows for the synthesis of complex molecules that are difficult to produce through traditional chemical methods. The principles of metabolic engineering guide the rational design of these synthetic pathways, addressing challenges such as enzyme expression, cofactor availability, and transport of intermediates. researchgate.net

The table below summarizes key enzymes in the menaquinone pathway whose manipulation is central to these metabolic engineering efforts.

Enzyme NameAbbreviationFunction in PathwayRelevance for Metabolic Engineering
o-succinylbenzoate-CoA synthetaseMenEActivates o-succinylbenzoate (OSB) to OSB-CoA. asm.orgresearchgate.netA key step for committing the precursor to the pathway. Overexpression can increase flux towards menaquinone.
1,4-dihydroxy-2-naphthoyl-CoA synthaseMenBCatalyzes the cyclization of OSB-CoA to form 1,4-dihydroxynaphthoyl-CoA (DHNA-CoA). nih.govresearchgate.netA critical enzyme that competes with the spontaneous formation of this compound. It is a target for developing new antibacterial agents. nih.gov
DHNA-CoA thioesteraseMenIHydrolyzes DHNA-CoA to DHNA in certain phylloquinone biosynthesis pathways. nih.govCan be used to channel intermediates towards specific naphthoquinone products.

The knowledge gleaned from studying the biotransformation pathways involving this compound's precursor also informs the development of new antimicrobial drugs. nih.gov Since the menaquinone pathway is absent in humans, its enzymes, such as MenB, are attractive targets for highly specific antibacterial agents. nih.govresearchgate.net Understanding the instability of the OSB-CoA substrate and its tendency to form this compound is crucial for designing effective enzyme inhibitors that can disrupt this vital bacterial metabolic process. nih.gov

The biosynthesis of various valuable compounds is linked to the precursors and intermediates found in the pathway related to this compound. Metabolic engineering can be applied to channel precursors like chorismate from the shikimate pathway towards the production of a variety of secondary metabolites. researchgate.netkegg.jp

Compound ClassPrecursor PathwayExamples of Biosynthesized CompoundsPotential Engineering Goal
MenaquinonesShikimate PathwayVitamin K2Enhanced production in microbial hosts for nutritional supplements.
NaphthoquinonesShikimate, PolyketidePhylloquinone (Vitamin K1), 7-MethyljugloneProduction of high-value quinones with antimicrobial or other bioactive properties. researchgate.netkegg.jp
TocopherolsShikimate PathwayVitamin EDiversion of aromatic amino acid precursors to produce antioxidants. kegg.jp
UbiquinoneShikimate PathwayCoenzyme QEngineering of related pathways to produce other essential electron carriers. kegg.jp

Structure Activity Relationship Sar Studies of Spirodilactone Derivatives

Methodologies for SAR Analysis in Spirodilactone Chemistry

The analysis of SAR in this compound chemistry employs a combination of experimental and computational methods to systematically investigate the impact of structural modifications on biological activity. numberanalytics.comoncodesign-services.com

Ligand-Based and Structure-Based Design Principles

Both ligand-based and structure-based design strategies are integral to the development of novel this compound derivatives. iaanalysis.comtemple.edu

Ligand-Based Drug Design (LBDD): This approach is utilized when the three-dimensional structure of the target receptor is unknown or not well-defined. iaanalysis.comnih.gov It relies on the knowledge of molecules that are known to interact with the biological target. gardp.org By analyzing the common structural features and properties of a series of active this compound analogues, a pharmacophore model can be constructed. This model represents the essential steric and electronic features required for biological activity and guides the design of new compounds with potentially enhanced potency and selectivity. nih.gov

Structure-Based Drug Design (SBDD): When the 3D structure of the target, such as the mineralocorticoid receptor, is available, SBDD becomes a powerful tool. iaanalysis.comdrugdesign.org This method involves docking candidate this compound derivatives into the ligand-binding pocket of the receptor to predict their binding affinity and orientation. drugdesign.org By visualizing the interactions between the ligand and the receptor's amino acid residues, researchers can make rational modifications to the this compound scaffold to improve binding and, consequently, biological activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical correlation between the chemical structures of this compound derivatives and their biological activities. medcraveonline.comwikipedia.org These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to predict the activity of new, unsynthesized compounds. wikipedia.orgjocpr.com

The process typically involves:

Data Set Compilation: A series of this compound derivatives with known biological activities (e.g., IC50 values for MR antagonism) is assembled. mdpi.com

Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, are calculated for each molecule in the dataset. nih.gov

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the biological activity. mdpi.comresearchgate.net

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability. mdpi.com

QSAR models provide valuable insights into which molecular properties are most influential for the desired biological effect, thereby guiding the design of more potent and selective this compound derivatives. jocpr.com

Elucidation of Key Pharmacophoric Features for Target Binding

Through extensive SAR studies, key structural elements of the this compound framework have been identified as crucial for interaction with target receptors. temple.edumdpi.com

Structural Determinants for Aldosterone (B195564) Receptor Selectivity

The selectivity of this compound derivatives for the mineralocorticoid receptor (MR) over other steroid receptors, such as the glucocorticoid receptor (GR), is a critical aspect of their therapeutic profile. nih.gov The γ-lactone ring at the C-17 position is a key determinant for the antagonist character of spirolactones. wikipedia.orgbiorxiv.org

Studies involving chimeric receptors of MR and GR have indicated that specific amino acid regions within the ligand-binding domain (LBD) of the MR are crucial for conferring aldosterone binding specificity. nih.gov For instance, the region encompassing amino acids 804-874 of the MR has been shown to be critical for potent activation by aldosterone. nih.gov While the ligand-binding pocket of the MR is largely hydrophobic, the specificity of spironolactone (B1682167) binding does not appear to be solely governed by the amino acids within this pocket. researchgate.netnih.gov

FeatureImportance for MR SelectivityReference
C-17 γ-lactone ringEssential for antagonist activity at the MR. wikipedia.orgbiorxiv.org
C-7 substituentSterically hinders interaction with agonist-like aldosterone, contributing to antagonist activity. wikipedia.org
Amino acids 804-874 of MR LBDCritical for aldosterone binding specificity. nih.govnih.gov

Modifications Enhancing or Diminishing Androgen Receptor Interactions

Spironolactone itself possesses antiandrogenic activity due to its ability to bind to the androgen receptor (AR). drugbank.com This interaction is often considered an off-target effect. SAR studies aim to design this compound derivatives with minimized affinity for the AR to improve their selectivity as MR antagonists.

Modifications to the this compound structure can significantly alter its interaction with the AR. For example, the introduction of certain substituents can either increase or decrease binding affinity. Understanding these relationships is key to developing more selective drugs. The androgen receptor's activity is modulated by various post-translational modifications and interactions with coregulatory proteins, which can be influenced by the binding of ligands like spironolactone derivatives. nih.govmdpi.com Research into the N-terminal domain of the AR has also identified it as a potential target for inhibiting AR activity, which could inform the design of this compound analogues with reduced androgenic or antiandrogenic effects. frontiersin.org

SAR in the Context of Enzyme Inhibition and Cellular Pathway Modulation

The principles of SAR are also applied to understand how this compound derivatives can act as enzyme inhibitors and modulate cellular signaling pathways. temple.edu Enzyme inhibitors are crucial in drug discovery for manipulating biochemical pathways. researchgate.net The interaction of a molecule with an enzyme can be competitive, noncompetitive, or uncompetitive, and SAR studies help in elucidating the type of inhibition. nih.gov

Advanced Spectroscopic and Characterization Techniques in Spirodilactone Research

High-Resolution Mass Spectrometry for Metabolite Profiling and Structural Elucidation

High-resolution mass spectrometry (HRMS) is a cornerstone in the study of spirodilactone metabolism, offering unparalleled sensitivity and accuracy for the identification and structural elucidation of metabolites. chromatographyonline.comcriver.com This technique's ability to provide precise mass measurements (typically with less than 5 ppm error) allows for the determination of the elemental composition of metabolites. chromatographyonline.com When coupled with liquid chromatography (LC-MS), HRMS facilitates the separation and detection of metabolites from complex biological matrices. taylorandfrancis.com

The general workflow for metabolite profiling using HRMS involves comparing the mass spectra of samples from in vitro or in vivo studies with that of the parent this compound compound. chromatographyonline.com Post-acquisition data mining of full-scan HRMS data allows for the detection of potential metabolites. nih.gov The structural assignment of these metabolites is then achieved by analyzing changes in elemental composition and comparing their MS/MS fragmentation patterns with that of the parent drug. chromatographyonline.com This approach is crucial for identifying metabolic "soft spots" and understanding the biotransformation pathways of this compound compounds. chromatographyonline.comdiva-portal.org The use of stable isotope tracing in conjunction with HRMS can further enhance the efficacy of metabolite identification. frontiersin.org

Key applications of HRMS in this compound research include:

Metabolite Profiling: Comprehensive screening and identification of metabolites in biological samples. criver.comdiva-portal.org

Structural Elucidation: Determining the chemical structures of novel metabolites through accurate mass and fragmentation analysis. taylorandfrancis.comsemanticscholar.org

Biotransformation Pathway Analysis: Mapping the metabolic fate of this compound compounds. chromatographyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural and conformational analysis of this compound compounds in both solution and solid states. researchgate.netmsu.edu Modern high-frequency NMR instruments provide well-resolved spectra, enabling the precise determination of molecular structures and the study of dynamic processes. researchgate.net

For structural elucidation, one-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide fundamental information about the chemical environment of individual atoms. conductscience.com The chemical shifts, coupling constants, and signal intensities observed in these spectra are used to piece together the molecular framework. nih.gov For more complex this compound structures, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC are essential for establishing connectivity between atoms. mdpi.com

Conformational analysis of the flexible ring systems often present in spirodilactones is another critical application of NMR. nih.gov Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) provide information about through-space interactions, allowing for the determination of the relative orientation of atoms and the predominant conformers in solution. mdpi.com Solid-state NMR (ssNMR) is particularly valuable for analyzing the conformations of spirodilactones in their crystalline or amorphous forms, revealing subtle structural differences that may not be apparent in solution. researchgate.netamericanpharmaceuticalreview.com

NMR TechniquePrimary Application in this compound ResearchInformation Obtained
¹H and ¹³C NMRBasic Structural ElucidationChemical environment of hydrogen and carbon atoms, basic connectivity. conductscience.com
2D NMR (COSY, HSQC, HMBC)Complex Structural ElucidationH-H, C-H, and long-range C-H correlations for unambiguous structure determination. mdpi.com
NOESYConformational Analysis (Solution)Through-space proton-proton distances, identification of predominant conformers. mdpi.com
Solid-State NMR (ssNMR)Conformational Analysis (Solid)Atomic-level conformation in the solid state, detection of multiple conformations. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Polymorphic and Solid-State Studies (Beyond Basic Identification)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, offers powerful, non-destructive methods for investigating the solid-state properties of spirodilactones, particularly polymorphism. nih.govcapes.gov.br These techniques probe the vibrational modes of molecules, which are sensitive to the crystalline environment, allowing for the differentiation of various polymorphic forms. americanpharmaceuticalreview.comresearchgate.net

The infrared and Raman spectra of different polymorphs of a this compound can exhibit distinct differences in band positions, relative intensities, and the number of observed bands. americanpharmaceuticalreview.comsci-hub.st These spectral variations arise from differences in molecular conformation and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. americanpharmaceuticalreview.com For instance, studies on spironolactone (B1682167) have utilized FT-IR and Raman spectroscopy to differentiate between its polymorphic forms based on characteristic vibrational frequencies. researchgate.netnih.gov

Beyond simple identification, these techniques are employed for:

Quantitative Analysis: Determining the composition of polymorphic mixtures.

Real-time Monitoring: In-situ tracking of solid-state transformations, such as transitions between different crystalline forms or between crystalline and amorphous states. nih.gov

Interaction Probing: Investigating intermolecular interactions within the crystal structure. nih.gov

Raman spectroscopy is particularly advantageous for solid-state analysis due to its minimal sample preparation requirements and its ability to probe low-frequency lattice vibrations, which can provide crucial information about the crystal packing. sci-hub.st The combination of experimental spectra with theoretical calculations, such as periodic Density Functional Theory (DFT), can lead to a complete assignment of vibrational modes and a deeper understanding of the solid-state structure. mdpi.com

Spectroscopic TechniqueKey Findings in Spironolactone Polymorphism StudiesReference
FT-Raman and DRIFTS (FT-IR)Differentiated four representative polymorphic samples based on spectral patterns. Assigned C=O, C=C, and C-S stretching modes. nih.gov
High-Pressure FT-IR and RamanRevealed that two polymorphic forms (I and II) undergo pressure-induced structural transformations at different pressure ranges. researchgate.net
Combined Spectroscopic and Thermal AnalysisShowed that different crystalline forms obtained from various solvents exhibit distinct melting points and aqueous solubilities. researchgate.net

X-ray Crystallography for Absolute Configuration and Crystal Packing

A crucial application of X-ray crystallography in this compound research is the determination of the absolute configuration of chiral molecules. nih.gov This is achieved through the analysis of anomalous scattering effects, which are subtle differences in the diffraction pattern caused by the interaction of X-rays with the electrons of the atoms in a non-centrosymmetric crystal. mit.edu The Flack parameter is a key value derived from the diffraction data that indicates the correctness of the assigned absolute structure. nih.govchem-soc.si While traditionally requiring the presence of heavy atoms, modern techniques and instrumentation have made it possible to determine the absolute configuration of light-atom molecules, which is often the case for spirodilactones. mit.edu

Furthermore, X-ray crystallography provides detailed insights into the crystal packing, which is the arrangement of molecules in the crystal lattice. mdpi.com Understanding the crystal packing is essential as it is governed by intermolecular forces such as hydrogen bonds and van der Waals interactions, which can influence the physical properties of the solid material, including its stability and dissolution rate. rsc.orgrsc.org Analysis of the crystal structure of this compound derivatives reveals how these molecules arrange themselves in the solid state, often forming specific packing motifs. mdpi.comresearchgate.net

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiroptical Properties

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful chiroptical spectroscopic techniques used to investigate the stereochemical properties of chiral this compound compounds. numberanalytics.com These methods are based on the differential interaction of chiral molecules with left- and right-circularly polarized light. ntu.edu.sg

Circular Dichroism (CD) measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. photophysics.com A CD spectrum provides information about the electronic transitions within a chiral molecule and is particularly sensitive to its three-dimensional structure. genesilico.pl For spirodilactones, CD spectroscopy is instrumental in:

Determining Absolute Configuration: By comparing experimental CD spectra with those calculated for different enantiomers using quantum chemical methods, the absolute configuration can be assigned. researchgate.net

Conformational Analysis: Changes in the CD spectrum can reflect conformational changes in the molecule.

Studying Molecular Interactions: CD can be used to monitor changes in chirality upon interaction with other molecules. genesilico.pl

Optical Rotatory Dispersion (ORD) measures the variation of the optical rotation of a chiral substance with the wavelength of light. wikipedia.orgtaylorandfrancis.com The ORD spectrum, characterized by Cotton effects in the region of an absorption band, is closely related to the CD spectrum through the Kronig-Kramers transforms. pg.edu.pl Like CD, ORD is a valuable tool for determining the absolute configuration and conformation of chiral spirodilactones. numberanalytics.com The sign and magnitude of the Cotton effect can provide direct evidence of the stereochemistry of the molecule. pg.edu.pl

Together, CD and ORD provide a comprehensive picture of the chiroptical properties of spirodilactones, which are fundamental to their biological activity and stereochemical characterization. pg.edu.pl

Theoretical and Computational Chemistry Studies of Spirodilactones

Molecular Dynamics Simulations of Ligand-Receptor Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.commdpi.com In the context of spirodilactones, MD simulations are crucial for understanding how these ligands interact with their biological targets, such as receptors and enzymes. These simulations provide a dynamic view of the binding process, revealing key information about the stability of the ligand-receptor complex, the specific interactions that govern binding, and the conformational changes that may occur in both the ligand and the receptor upon binding. mdpi.commdpi.com

The process of an MD simulation involves several key steps:

System Setup: A three-dimensional model of the spirodilactone ligand and its receptor is placed in a simulated environment, typically a box of water molecules and ions to mimic physiological conditions. mdpi.com

Force Field Application: A force field, which is a set of parameters describing the potential energy of the system, is applied. This allows for the calculation of the forces acting on each atom.

Integration of Equations of Motion: Newton's equations of motion are solved for each atom, allowing their positions and velocities to be updated over small time steps. mdpi.com

Trajectory Analysis: The resulting trajectory, a history of atomic positions, velocities, and energies, is analyzed to extract meaningful information about the ligand-receptor interactions. mdpi.com

Through MD simulations, researchers can identify crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that contribute to the binding affinity and selectivity of this compound derivatives. researchgate.net This detailed understanding at the atomic level is instrumental in the rational design of new this compound-based therapeutic agents with improved efficacy and specificity. mdpi.com The insights gained from these simulations can guide the modification of the this compound scaffold to enhance its interaction with the target receptor. mdpi.comresearchgate.net

The following table summarizes the key applications of MD simulations in studying this compound-receptor interactions:

ApplicationDescription
Binding Pose Prediction Refines the initial docking poses of spirodilactones within the receptor's binding site to identify the most stable and energetically favorable conformations. researchgate.net
Binding Affinity Estimation Calculates the free energy of binding, providing a quantitative measure of the ligand's affinity for the receptor. consensus.appnih.gov
Conformational Sampling Explores the different conformations that the this compound and the receptor can adopt, revealing the dynamic nature of their interaction. mdpi.comnih.gov
Water Molecule Analysis Investigates the role of water molecules in mediating the interaction between the this compound and the receptor. nih.gov

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful lens through which to examine the electronic structure and reactivity of this compound molecules. wikipedia.orgmdpi.com DFT is a computational method that models the electronic density of a system to determine its energy and other properties. wikipedia.org This approach allows for the investigation of molecular properties that are governed by the distribution of electrons, such as chemical reactivity, spectroscopic properties, and the nature of chemical bonds. mdpi.comaspbs.com

In the study of spirodilactones, DFT calculations can be used to:

Determine Molecular Geometry: Predict the most stable three-dimensional arrangement of atoms in a this compound molecule.

Calculate Electronic Properties: Compute properties like molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution, which are crucial for understanding reactivity. mdpi.com

Predict Spectroscopic Data: Simulate infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra, which can aid in the characterization of new this compound derivatives.

Investigate Reaction Mechanisms: Model the transition states and energy barriers of chemical reactions involving spirodilactones, providing insights into their synthesis and metabolic pathways.

A key aspect of understanding the reactivity of spirodilactones is the analysis of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals indicate the molecule's ability to donate or accept electrons, respectively. For instance, a high-energy HOMO suggests a greater tendency to donate electrons and react with electrophiles, while a low-energy LUMO indicates a greater propensity to accept electrons and react with nucleophiles.

The following table presents hypothetical DFT-calculated electronic properties for a generic this compound structure.

PropertyValueSignificance
HOMO Energy -6.5 eVIndicates the molecule's electron-donating ability.
LUMO Energy -1.2 eVIndicates the molecule's electron-accepting ability.
HOMO-LUMO Gap 5.3 eVRelates to the molecule's chemical stability and reactivity. A larger gap suggests higher stability.
Dipole Moment 3.2 DReflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions.

These calculations are invaluable for predicting how a this compound molecule will behave in a chemical or biological environment and for designing new analogues with desired electronic properties and reactivity profiles. mpg.de

Conformational Analysis and Energy Landscape Mapping

The biological activity of a this compound is intimately linked to its three-dimensional shape or conformation. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For a flexible molecule like a this compound, which contains multiple rotatable bonds, a vast number of conformations are possible. Each of these conformations has a specific potential energy, and the collection of all possible conformations and their corresponding energies defines the molecule's energy landscape. nih.govnih.gov

Mapping this energy landscape is crucial for understanding which conformations are most stable (i.e., have the lowest energy) and are therefore most likely to be populated at a given temperature. libretexts.org The biologically active conformation, the one that binds to a specific receptor, may not necessarily be the lowest energy conformation in solution. Computational methods are employed to systematically explore the conformational space of spirodilactones and identify the low-energy conformations.

Techniques used for conformational analysis include:

Systematic Searches: Rotations around each single bond are performed in discrete steps to generate a grid of all possible conformations.

Stochastic Methods: Techniques like Monte Carlo simulations randomly sample the conformational space.

Molecular Dynamics (MD) Simulations: As discussed earlier, MD can be used to explore the conformational landscape by simulating the molecule's movement over time at a given temperature. nih.gov

The results of a conformational analysis are often visualized as a potential energy surface or an energy landscape map. biorxiv.orgchemrxiv.org This map shows the energy of the molecule as a function of one or more conformational coordinates, such as dihedral angles. libretexts.org The minima on this surface represent stable conformations, while the peaks represent energy barriers to interconversion.

The table below illustrates a hypothetical energy profile for different conformations of a this compound.

ConformationDihedral Angle (°)Relative Energy (kcal/mol)Population (%)
Global Minimum (A) 600.075
Local Minimum (B) 1801.520
Transition State (C) 1205.0<1
Local Minimum (D) -602.05

Understanding the conformational preferences of spirodilactones is essential for drug design, as it allows for the design of analogues that are pre-organized in the bioactive conformation, potentially leading to higher binding affinity and selectivity.

In Silico Screening and Virtual Ligand Design for Novel this compound Analogues

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. creative-biostructure.commdpi.com This approach significantly accelerates the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally. creative-biostructure.com For spirodilactones, virtual screening can be employed to discover novel analogues with potentially improved therapeutic properties. biorxiv.org

There are two main types of virtual screening:

Structure-Based Virtual Screening (SBVS): This method requires the three-dimensional structure of the target receptor. creative-biostructure.comnih.gov Large compound libraries are docked into the binding site of the receptor, and a scoring function is used to estimate the binding affinity of each compound. nih.gov Compounds with the best scores are selected for further investigation.

Ligand-Based Virtual Screening (LBVS): This approach is used when the structure of the target receptor is unknown. mdpi.com It relies on the knowledge of existing active ligands. A model, such as a pharmacophore or a quantitative structure-activity relationship (QSAR) model, is built based on the properties of known active spirodilactones. This model is then used to screen a database for new molecules with similar properties. nibn.go.jp

Virtual ligand design takes this process a step further by not only screening existing compounds but also by designing new molecules de novo. Algorithms can be used to build novel this compound analogues piece by piece within the receptor's binding site, optimizing their fit and interactions.

The following table outlines the steps involved in a typical structure-based virtual screening workflow for this compound analogues.

StepDescription
1. Target Preparation The 3D structure of the target protein is obtained (e.g., from the Protein Data Bank) and prepared for docking. This may involve adding hydrogen atoms and defining the binding site. nih.gov
2. Compound Library Preparation A large database of chemical compounds is prepared, often generating multiple conformations and ionization states for each molecule.
3. Molecular Docking Each compound in the library is computationally placed into the binding site of the target in various orientations and conformations. nih.gov
4. Scoring and Ranking A scoring function is used to estimate the binding affinity of each docked compound. The compounds are then ranked based on their scores. nih.gov
5. Hit Selection and Experimental Validation A subset of the top-ranking compounds (hits) is selected for experimental testing to confirm their biological activity.

Through these in silico methods, researchers can efficiently explore vast chemical spaces to identify promising new this compound derivatives for further development.

Prediction of Metabolic Fate and Enzyme Substrate Specificity

Understanding the metabolic fate of a this compound is critical for its development as a therapeutic agent. Metabolism can significantly affect a drug's efficacy, duration of action, and potential for toxicity. Computational methods are increasingly being used to predict how a this compound might be metabolized in the body and to identify the enzymes responsible for these transformations. researchgate.net

The primary enzymes involved in drug metabolism are the cytochrome P450 (CYP) family of enzymes. Computational models can predict which specific CYP isoenzymes are likely to metabolize a given this compound. These predictions are often based on machine learning models trained on large datasets of known enzyme-substrate interactions. mdpi.com By analyzing the chemical structure of a this compound, these models can identify potential sites of metabolism (SoMs), which are the atoms or functional groups most susceptible to enzymatic modification. researchgate.net

Furthermore, computational approaches can be used to predict the substrate specificity of enzymes. nih.govbiorxiv.org This involves determining which this compound analogues are likely to be recognized and processed by a particular metabolic enzyme. This is crucial for designing compounds with a desirable metabolic profile, for example, by modifying the structure to block a site of rapid metabolism, thereby increasing the drug's half-life. A new framework, OmniESI, utilizes conditional deep learning to model enzyme-substrate interactions and can be adapted for various downstream tasks, including predicting enzyme kinetic parameters and mutational effects. arxiv.org

The table below lists common metabolic reactions that spirodilactones might undergo and the computational methods used to predict them.

Metabolic ReactionDescriptionComputational Prediction Method
Hydroxylation Addition of a hydroxyl (-OH) group, typically to an aliphatic or aromatic carbon.Site of metabolism prediction models (e.g., based on machine learning or quantum mechanics).
Oxidation Conversion of functional groups, such as an alcohol to an aldehyde or ketone.Docking and MD simulations with CYP enzyme models.
Hydrolysis Cleavage of a bond by the addition of water, for example, the opening of a lactone ring.Quantum chemical calculations to determine the reactivity of the ester bond.
Conjugation Addition of a polar molecule (e.g., glucuronic acid or sulfate) to increase water solubility and facilitate excretion.QSAR models based on the physicochemical properties of the this compound.

By predicting the metabolic fate of spirodilactones, researchers can proactively design molecules with improved pharmacokinetic properties and a lower risk of forming toxic metabolites.

Role in Biochemical Pathways and Systems Biology

Modulation of Cellular Signaling Pathways

Spirodilactone and its derivatives can influence intracellular signaling cascades, which are crucial for a multitude of cellular functions. nih.gov These pathways often involve a series of molecular interactions that transmit signals from the cell surface to intracellular targets, culminating in a specific cellular response. numberanalytics.com

Research indicates that spironolactone (B1682167), a well-known this compound derivative, affects a large number of signaling proteins and receptors. nih.govnih.gov This modulation can occur independently of its traditional role as a mineralocorticoid receptor antagonist. nih.govnih.gov The complexity of these interactions highlights the diverse ways this compound compounds can impact cellular behavior.

Key signaling pathways potentially modulated by this compound-related compounds include:

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A protein complex that controls transcription of DNA, cytokine production, and cell survival. nih.govnih.gov

MAPK (Mitogen-Activated Protein Kinase): A chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus of the cell. nih.gov

PI3K/AKT/mTOR Pathway: A critical intracellular signaling pathway in regulating the cell cycle, proliferation, and metabolism. frontiersin.org

The ability of these compounds to modulate such fundamental pathways underscores their potential to influence a wide range of physiological and pathological processes.

Impact on Gene Transcription and Gene Expression Regulation

The regulation of gene expression is a fundamental process that allows cells to respond to their environment. youtube.com this compound compounds have been shown to exert significant influence over this process.

A study on spironolactone revealed its capacity to affect the expression of a vast number of genes. nih.govnih.gov In activated human blood mononuclear cells, spironolactone altered 1018 transcripts out of approximately 22,000 probed. nih.govnih.gov This effect was largely independent of the mineralocorticoid receptor, suggesting alternative mechanisms of action. nih.govnih.gov The affected genes are involved in a variety of cellular processes, including the immune and inflammatory responses. nih.govnih.gov

The transcriptional network influenced by spironolactone appears to involve key transcription factors such as:

NF-κB: As mentioned, this transcription factor is crucial for immune responses.

CEBPβ (CCAAT/enhancer-binding protein beta): A protein involved in the regulation of genes involved in immune and inflammatory responses. nih.govnih.gov

MYC: A regulator gene that codes for a transcription factor. nih.govnih.gov

This broad impact on gene expression highlights the compound's ability to orchestrate complex cellular responses.

Intersection with Host-Pathogen Interactions and Metabolic Adaptations

The interplay between a host and a pathogen involves a complex series of metabolic adaptations from both organisms. nih.govnih.gov Pathogens often manipulate the host's metabolic pathways to secure nutrients and facilitate their own survival and replication. whiterose.ac.uk

This compound is a known intermediate in the biosynthesis of menaquinone (Vitamin K2). nih.gov Menaquinone is an essential component of the electron transport chain in many bacteria, including pathogens like Mycobacterium tuberculosis. researchgate.net The pathway to menaquinone synthesis, which involves the conversion of o-succinylbenzoate (OSB) to its this compound form, is a critical metabolic route. nih.gov

Therefore, targeting enzymes within this pathway, such as MenE which catalyzes the formation of o-succinylbenzoyl-CoA from OSB, presents a potential strategy for developing new antibiotics. acs.orgacs.org By inhibiting this pathway, the production of menaquinone can be disrupted, thereby hindering the pathogen's ability to thrive. This intersection of this compound's biochemical role with pathogen metabolism underscores its importance in the context of infectious diseases.

Systems-Level Analysis of this compound's Biochemical Impact

A systems biology approach, which combines experimental data with computational modeling, provides a comprehensive understanding of the complex biological effects of a compound. nih.gov This type of analysis allows for the examination of the intricate network of interactions and regulatory feedback loops that are influenced by a substance like this compound. nih.govmdpi.com

Given this compound's broad effects on cellular signaling and gene expression, a systems-level analysis is crucial to fully appreciate its biochemical impact. nih.govnih.gov For instance, the widespread changes in gene transcripts observed in response to spironolactone suggest a ripple effect across numerous interconnected pathways. nih.govnih.gov

A systems biology analysis could map the molecular networks and functional responses governed by this compound, providing insights into its multifaceted roles. nih.govmdpi.com This could involve:

Transcriptome analysis: To identify all the genes that are switched on or off in response to the compound. nih.govmdpi.com

Proteome analysis: To study the full complement of proteins expressed by a cell under the influence of the compound.

Metabolome analysis: To quantify the dynamic changes in small molecule metabolites.

Such an integrated approach would offer a holistic view of how this compound perturbs cellular systems and leads to its observed physiological effects.

Emerging Research Areas and Future Directions in Spirodilactone Chemistry

Development of Next-Generation Spirodilactone-Based Chemical Probes

Chemical probes are indispensable small-molecule tools for dissecting complex biological processes. thermofisher.comnih.govrjeid.com The this compound core is being increasingly recognized as a privileged structure for the design of next-generation chemical probes, particularly fluorescent probes, due to its unique switching mechanism between a non-fluorescent, closed spiro-form and a fluorescent, open-ring form. mdpi.com This property allows for the creation of fluorogenic probes that exhibit fluorescence only upon interaction with a specific target or in a particular microenvironment. mdpi.com

A notable area of development is in rhodamine-based fluorescent probes. The inherent spirocyclization of rhodamine dyes is a key feature that has been exploited to create probes for various analytes and biological events. rsc.org For instance, rhodamine B-based probes incorporating a spirothiolactone or spirolactone ring have been synthesized for the detection of metal ions like Hg²⁺. nih.gov These probes demonstrate a selective and sensitive response through a colorimetric and fluorometric signal change upon binding to the target ion. nih.gov The mechanism involves the Hg²⁺-promoted ring-opening of the non-fluorescent spirolactone or spirothiolactone to the highly fluorescent acyclic rhodamine B derivative. nih.gov

Table 1: Examples of Spiro-based Fluorescent Probes

Probe Type Target Mechanism of Action Reference
Rhodamine B-based spirothiolactone Hg²⁺ Hg²⁺-induced ring-opening leading to fluorescence nih.gov
Rhodamine B-based spirolactone Hg²⁺ Hg²⁺-induced ring-opening leading to fluorescence nih.gov
Si-rhodamine (SiR)-based probes DNA Binds to proteins, converting from spirocyclic form to fluorescent xanthene form mdpi.com

Future research in this area is focused on designing this compound-based probes with enhanced properties such as higher selectivity, improved cell permeability, and applicability in super-resolution microscopy. tocris.com The development of probes for a wider range of biological targets, including enzymes and other proteins, is also a key objective. opentargets.org The modular nature of these probes allows for the facile introduction of different recognition moieties and reactive groups, paving the way for the creation of highly specific tools for target identification and validation in drug discovery. nih.gov

Exploration of Spirodilactones as Scaffolds for Novel Bioactive Compounds

The rigid, three-dimensional structure of the this compound scaffold makes it an attractive starting point for the design of novel bioactive compounds. beilstein-journals.org This framework can orient substituents in precise spatial arrangements, facilitating interactions with biological targets. Natural products containing spirocyclic systems have long been a source of inspiration for medicinal chemists. mdpi.com

A significant area of research involves the derivatization of natural products to create novel this compound-containing compounds with enhanced or new biological activities. For example, spirolactone-type derivatives have been synthesized from the natural product oridonin (B1677485). nih.gov These derivatives have shown potent anti-tumor activity, with some compounds exhibiting significantly better anti-proliferative activities than the parent compound. nih.gov Mechanistic studies have revealed that these compounds can induce cell cycle arrest and apoptosis in cancer cells, highlighting their potential as anti-tumor agent candidates. nih.gov

Table 2: Bioactive this compound Derivatives from Oridonin

Compound Type Source Biological Activity Key Findings Reference
Spirolactone-type derivatives Oridonin Anti-tumor Induced G2/M phase arrest and apoptosis in K562 cells. nih.gov

The exploration of spirodilactones as scaffolds extends to a wide range of therapeutic areas. The well-known drug spironolactone (B1682167), which contains a steroidal spiro-γ-lactone, is an aldosterone (B195564) antagonist used in the treatment of various cardiovascular and endocrine conditions. drugbank.comwikipedia.org Its mechanism of action involves competitive binding to mineralocorticoid receptors. drugbank.com The success of spironolactone has spurred interest in the development of other spirocyclic compounds targeting a variety of receptors and enzymes. beilstein-journals.org Future efforts will likely focus on the synthesis of diverse this compound libraries and their screening against a broad panel of biological targets to identify new lead compounds for drug discovery. asinex.com

Advanced Materials Science Applications of this compound-Containing Polymers

In the field of materials science, the incorporation of this compound units into polymer backbones is an emerging strategy for creating advanced materials with unique properties. The rigid and thermally stable nature of the this compound structure can impart desirable characteristics to polymers, such as high glass transition temperatures (Tg) and improved thermal stability. kpi.uatitech.ac.jp

One promising application is in the synthesis of high-performance polyimides. kpi.uatitech.ac.jp Polyimides are known for their excellent thermal and mechanical properties, but their applications can be limited by issues such as poor solubility and color. Introducing this compound units into the polyimide backbone can disrupt chain packing, leading to improved solubility without compromising thermal stability. kpi.ua For instance, polyimides prepared from this compound-containing dianhydrides have been shown to be soluble in various organic solvents and can be cast into transparent, flexible, and tough films with high glass transition temperatures (above 400°C). kpi.ua The synthesis of optically active polyimides containing this compound units is also being explored for potential applications in chiral separations and nonlinear optics. titech.ac.jp

Table 3: Properties of this compound-Containing Polyimides

Monomer Polymer Properties Potential Applications Reference
This compound dianhydride High Tg (>400°C), good thermal stability, improved solubility, transparent films High-performance films, advanced composites kpi.ua

Another area of investigation is the development of polyspirodilactams, a class of polymers synthesized from the reaction of spirodilactones with primary amines. zendy.io These polymers exhibit high-temperature resistance and are being explored for use as thermoplastics and thermosets. zendy.io The versatility of this compound chemistry allows for the synthesis of a wide range of polymers with tailored properties for various advanced materials science applications, including biodegradable polymers for drug delivery and biomedical devices. drug-dev.commdpi.com

Application of Artificial Intelligence and Machine Learning in this compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science, and these technologies are beginning to be applied to the design and prediction of this compound-based compounds. researchgate.neticmerd.com AI and ML algorithms can analyze vast datasets of chemical structures and biological activities to identify patterns and build predictive models. uminho.ptstanford.edubiorxiv.org

In the context of this compound chemistry, AI can be employed for de novo drug design, where algorithms generate novel molecular structures with desired pharmacological properties. nih.govmdpi.comacs.org These generative models can be trained on libraries of known bioactive compounds, including those with spirocyclic scaffolds, to learn the underlying chemical rules for activity against a specific target. researchgate.net This approach can accelerate the discovery of new this compound-based drug candidates by exploring a much larger chemical space than is possible with traditional methods. icmerd.com

Furthermore, ML models, such as quantitative structure-activity relationship (QSAR) models, can be developed to predict the biological activity of this compound derivatives. uminho.pt These models use molecular descriptors calculated from the chemical structure to predict properties like binding affinity, toxicity, and pharmacokinetic profiles. sciencedaily.com This allows for the virtual screening of large libraries of this compound compounds, prioritizing those with the highest probability of being active and having favorable drug-like properties for synthesis and experimental testing. drugtargetreview.comnih.gov

Table 4: AI/ML Applications in Spirocyclic Compound Research

AI/ML Technique Application Potential Impact on this compound Chemistry References
Generative Models De novo drug design Generation of novel this compound structures with optimized properties. icmerd.comnih.govacs.org
Deep Neural Networks (DNNs) Bioactivity prediction Predicting the therapeutic potential of new this compound compounds. stanford.edu
Quantitative Structure-Activity Relationship (QSAR) Property prediction Virtual screening and prioritization of this compound libraries. uminho.pt

While the direct application of AI and ML to spirodilactones is still an emerging area, the principles and techniques are well-established for other classes of molecules, including spirocycles in general. researchgate.net The increasing availability of large chemical databases and the continuous improvement of AI algorithms are expected to drive significant advances in the rational design and discovery of novel this compound-based compounds with tailored functions for a wide range of applications.

Q & A

Q. What validated analytical methods are recommended for quantifying Spirodilactone in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) with UV detection is widely used for quantifying this compound, with method validation requiring specificity tests, linearity checks (R² > 0.99), and recovery rates of 95–105% via spike-and-recovery experiments. Chromatographic purity should adhere to pharmacopeial standards, with impurity profiling using mass spectrometry .

Q. What critical steps ensure accurate synthesis of this compound with high enantiomeric purity?

Key steps include stereoselective catalysis during ring formation and chiral resolution via preparative chromatography. Structural integrity is confirmed using 1^1H/13^13C NMR for stereochemical assignment and X-ray crystallography for absolute configuration .

Q. How should in vitro assays be designed to evaluate this compound’s biochemical activity?

Use dose-response curves (1 nM–100 µM) in physiologically relevant cell lines, paired with vehicle controls and reference compounds (e.g., Spironolactone). Include counter-screens to rule out assay interference, such as fluorescence quenching or cytotoxicity .

Advanced Research Questions

Q. How can contradictions in this compound’s efficacy data between animal models and human studies be resolved?

Apply interspecies pharmacokinetic modeling to adjust for metabolic differences, and validate findings using humanized mouse models or 3D organoids. Cross-validate in vitro data with clinical biomarker analyses .

Q. What statistical approaches address non-linear dose-response relationships in this compound studies?

Bayesian hierarchical modeling accommodates variability across biological replicates, while non-parametric regression (e.g., LOESS) identifies threshold effects without assuming linearity. Sensitivity analysis quantifies uncertainty in EC₅₀ estimates .

Q. Which strategies minimize false positives in identifying this compound’s molecular targets?

Combine chemical proteomics (activity-based protein profiling) with CRISPR-Cas9 knockout validation. Use thermal shift assays to confirm target engagement and off-target screening via protein interaction networks .

Q. How can systematic reviews synthesize conflicting evidence on this compound’s mechanisms?

Follow PRISMA guidelines with PICOT framework: Define Population (cell/animal models), Intervention (dose/administration route), Comparison (positive/negative controls), Outcome (molecular endpoints), and Time (exposure duration). Meta-regression identifies covariates (e.g., pH, temperature) explaining heterogeneity .

Q. What experimental designs improve reproducibility in this compound’s pharmacokinetic studies?

Use crossover designs in animal trials, paired with population pharmacokinetics (PopPK) to model inter-individual variability. Validate LC-MS/MS assays for plasma/tissue quantification, ensuring ≤15% inter-day precision .

Q. Methodological Notes

  • Data Validation : Ensure analytical methods meet ICH Q2(R1) criteria for precision, accuracy, and robustness .
  • Ethical Compliance : For preclinical studies, adhere to ARRIVE guidelines for experimental transparency .
  • Literature Synthesis : Use SciFinder and Web of Science to identify high-impact studies, prioritizing recent (<10 years) peer-reviewed articles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.